molecular formula C12H22O4 B2738817 (R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid CAS No. 112245-04-2

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid

Cat. No.: B2738817
CAS No.: 112245-04-2
M. Wt: 230.304
InChI Key: NPIMKSLXCPUXPD-SECBINFHSA-N
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Description

®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound features a tert-butoxy group, a keto group, and a chiral center, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentanoic acid and tert-butyl acetate.

    Formation of Intermediate: The reaction between 4-methylpentanoic acid and tert-butyl acetate in the presence of a strong base like sodium hydride forms an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

The compound may be used in biological research to study enzyme interactions and metabolic pathways involving chiral molecules.

Medicine

In medicine, ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid could be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry

Industrially, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid: The enantiomer of the compound with different chiral properties.

    2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid: The racemic mixture containing both ® and (S) enantiomers.

    2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylhexanoic acid: A similar compound with a different alkyl chain length.

Uniqueness

®-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high enantioselectivity.

Properties

IUPAC Name

(2R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-8(2)6-9(11(14)15)7-10(13)16-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIMKSLXCPUXPD-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Anhydrous lithium bromide (10.6 g, 121.8 mmol) was added to a stirring mixture of 2 (5.95 g, 24.4 mmol) in acetone (50 mL) under argon, and the mixture was refluxed for 2 hours. After cooling, the acetone was evaporated under reduced pressure, and the residue was taken up in ether (50 mL), washed with water (50 mL), brine, dried (MgSO4), and the solvent was evaporated under reduced pressure. The residue was chromatographed (SiO2, heptane/ethyl acetate, 95:5) to give the dibromide 3 (5.36 g, 86%) as an orange liquid; Rf(heptane-ethyl acetate, 8:2), 0.82. δH (400 MHz; CDCl3): 3.6 (2H, m), 3.45 (2H, m), 2.85 (2H, m), 2.1 (2H, m), 1.7 (2H, m; δc(400 MHz; CDCl3): 39.70, 33.79, 23.95.
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
2
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

Cyanoester 2 (0.76 g, 3.91 mmol), water (0.14 mL, 7.82 mmol) and lithium chloride (0.66 g, 15.6 mmol) were heated to 150° C. in DMSO (40 mmL) for 22 hours. The mixture was allowed to cool, diluted with water (150 mL), and extracted with ether (3×50 mL). The combined ether fractions were washed with brine, dried (MgSO4), and the solvent was evaporated under reduced pressure. The residue was chromatographed (SiO2, heptane-ethyl acetate, 95:5) to give the cyanide 3 (0.21 g, 44%) as a 60:40 mixture of diastereoisomers; Rf(heptane-ethyl acetate, 9:1) 0.44; νmax(film)/cm−1 2238 (CN); Major diastereoisomer: δH (400 MHz; CDCl3) 2.97 (1H, m), 2.87 (2H, m), 2.32–2.18 (2H, m), 2.10–1.96 (3H, m), 1.92–1.78 (2H, m), 1.48–1.38 (1H, m); Minor diastereoisomer: δH (400 MHz; CDCl3) 3.13 (1H, m), 2.87 (2H, m), 2.32–2.18 (2H, m), 2.10–1.96 (3H, m), 1.92–1.78 (2H, m), 1.48–1.38 (1H, m).
Name
Cyanoester
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.14 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
44%

Synthesis routes and methods III

Procedure details

Potassium methoxide (0.15 g, 2.04 mmol) in methanol (3 mL) was added dropwise to a stirring solution of 2 (0.49 g, 2.04 mmol) in methanol (5 mL) at 0° C. After 10 minutes, the mixture was partitioned between ether (100 mL) and water (50 mL). The ether layer was washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was chromatographed (SiO2, pentane/ether, 98:2) to give the nitro-alkene 3 (0.21 g, 57%) as a pale yellow oil; Rf(heptane/ethyl acetate, 8:2) 0.54; νmax(film)/cm−1 1643 (C═C), 1509 (NO2), 1342 (NO2); δH (400 MHz; CDCl3): 7.12 (1H, quint,J=2.0, CHNO2), 3.01 (1H, ddt, J=20.5, 8.0, 2.1), 2.90 (1H, ddt, J=20.5, 7.3, 2.1), 2.54 (1H, ddt, J=17.8, 7.1, 2.0), 2.43 (1H, ddt, J17.7, 5.6, 1.9), 2.21 (1H, m), 2.12 (1H, m), 1.60–1:24 (8H, m).
Name
Potassium methoxide
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
2
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods IV

Procedure details

Acetal 2 (1.01 g, 5.54 mmol) was stirred in a mixture of 2N hydrochloric acid (10 mL) and acetone (10 mL) for 24 hours. After this time, tlc showed complete consumption of the starting acetal. Saturated sodium carbonate solution (20 mL) was added, and the mixture was extracted with ether (3×25 mL). The combined ether fractions were washed with brine, dried (MgSO4), and the solvent was evaporated under reduced pressure. The residue was chromatographed (SiO2, pentane/ether, 95:5) to give the ketone 3 (0.75 g, 97%) as a colorless oil; Rf (heptane/ethyl acetate, 8:2) 0.42; νmax(film)/cm−1 1743 (C═O); δH (400 MHz; CDCl3): 2.37–2.28 (2H, m), 2.20 (2H, dd, J=18.5, 7.5), 2.12 (2H, dd, J=18.7, 6.3), 1.65–1.24 (10H, m).
Name
Acetal
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods V

Procedure details

2-Isobutylsuccinic acid-4-t-butyl ester-1-methyl ester (11.1 g, 45.4 mmol) and LiOH.H2O (2.0 g, 47.7 mmol) are stirred in 180 mL of 3:1 IPA/H2O at room temperature overnight. The reaction mixture is extracted with Et2O (3×25 mL). The aqueous phase is acidified to pH=4, with saturated KH2PO4 and extracted with Et2O (3×50 mL). The Et2O is dried over MgSO4, and evaporated to give 8.0 g (77% yield) of 2-isobutyl-succinic acid-4-t-butyl ester as an oil. NMR (H1, 400 MHz, CDCl3) δ 0.9 (6H, m); δ 1.3 (1H, m); δ 1.4 (9H, s); δ 1.6 (2H, m); δ 2.3 (1H, dd); δ 2.6 (1H, dd); δ 2.8 (1H, m).
Name
2-Isobutylsuccinic acid-4-t-butyl ester-1-methyl ester
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

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